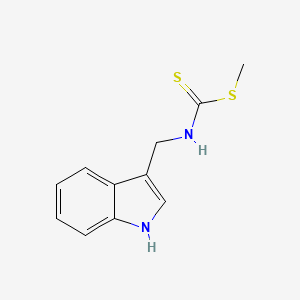

Brassinin

Description

This compound has been reported in Brassica carinata, Brassica oleracea, and other organisms with data available.

a phytoalexin found in Chinese cabbage; structure given in first source

Properties

IUPAC Name |

methyl N-(1H-indol-3-ylmethyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S2/c1-15-11(14)13-7-8-6-12-10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKQWFZDEDFELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)NCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909714 | |

| Record name | Methyl hydrogen [(1H-indol-3-yl)methyl]carbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brassinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

105748-59-2 | |

| Record name | Brassinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105748-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brassinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105748592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydrogen [(1H-indol-3-yl)methyl]carbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRASSININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2IBO1B8VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Brassinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 - 133 °C | |

| Record name | Brassinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Origin, Natural Sources, and Analysis of Brassinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassinin is a sulfur-containing indole phytoalexin produced by cruciferous plants as a defense mechanism against biotic and abiotic stresses. Its role in plant defense and its potential as a human health agent, particularly in cancer chemoprevention, have made it a subject of significant scientific interest. This technical guide provides an in-depth overview of the origin and natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its extraction, quantification, and biological analysis. Quantitative data on its occurrence are summarized, and key signaling pathways and experimental workflows are visualized to support further research and development.

Origin and Natural Sources of this compound

This compound is not a constitutive compound in plants; it is a phytoalexin, meaning it is synthesized de novo in response to various stressors.[1]

-

Origin : The primary origin of this compound is the plant family Brassicaceae (also known as Cruciferae).[1][2] Plants in this family produce this compound as a defense response to pathogen attacks (e.g., fungal infection) or abiotic elicitors (e.g., heavy metal salts, UV radiation).[1][3]

-

Natural Sources : this compound is found in a wide array of commonly consumed cruciferous vegetables. Documented sources include:

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the well-characterized glucosinolate pathway, starting from the amino acid tryptophan.[3][9] The process is initiated by the activation of indole glucosinolate. A minimal set of enzymes is required to convert this precursor into this compound.[9] The key enzymatic steps involve a myrosinase-like β-glucosidase, a carbon-sulfur lyase, and an S-methyltransferase to assemble the characteristic dithiocarbamate moiety of this compound.[3]

Figure 1: Biosynthetic pathway of this compound from Tryptophan.

Quantitative Data

The concentration of this compound in plants is highly variable and dependent on the specific cultivar, age of the plant, and the nature of the elicitor.[3] It is typically absent or present at very low levels in healthy, unstressed plants. The data below represents reported concentrations after the application of elicitors.

| Plant Species | Cultivar | Elicitor | Plant Part | Concentration | Citation |

| Barbarea vulgaris | N/A | Copper Chloride (CuCl₂) | Rosette Leaves | 1 - 10 nmol/g fresh wt | [3] |

| Brassica juncea | Cutlass | Leptosphaeria maculans | Leaves | Peak at 35 days old** | [3] |

| Note: This value represents the typical total for three major phytoalexins (cyclonasturlexin, cyclothis compound, and nasturlexin D), with this compound being a key precursor. | |||||

| **Note: Specific concentration was not provided, but accumulation was reported to be maximal in 35-day-old plants compared to younger or older plants. |

Experimental Protocols

Protocol for Phytoalexin Extraction from Brassica Leaves

This protocol is adapted from methodologies for extracting phytoalexins from cruciferous plants.[3]

-

Elicitation : Treat leaves of a mature Brassica plant (e.g., 35-day-old B. juncea) with an elicitor. This can be a fungal spore suspension of Leptosphaeria maculans or a 10⁻³ M solution of Copper Chloride (CuCl₂).

-

Incubation : Place the treated leaves in humidified petri dishes and incubate in darkness at 25°C for 72 hours to allow for phytoalexin accumulation.

-

Homogenization : Harvest the leaves and immediately homogenize them in methanol (MeOH) to prevent enzymatic degradation. A common method is vacuum infiltration with methanol followed by grinding in a blender or with a mortar and pestle.

-

Initial Extraction : Centrifuge the homogenate to pellet the plant debris. Collect the methanol supernatant. Re-extract the pellet with a fresh volume of methanol and combine the supernatants.

-

Liquid-Liquid Partitioning : Reduce the volume of the methanol extract under vacuum. Dilute the concentrated extract with an equal volume of water. Partition this aqueous-methanol extract against an immiscible organic solvent like diethyl ether or ethyl acetate multiple times. Combine the organic phases.

-

Drying and Concentration : Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to dryness using a rotary evaporator to yield the crude phytoalexin extract.

-

Purification : For further purification, subject the crude extract to preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel.

Protocol for Quantification of this compound by HPLC

This protocol is a representative method synthesized from standard practices for analyzing indole compounds and other phytoalexins.[3][10]

-

Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution is typically used.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program :

-

0-5 min: 20% B

-

5-25 min: Linear gradient from 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: Return to 20% B

-

35-40 min: Re-equilibration at 20% B

-

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection Wavelength : Monitor at 254 nm and 280 nm, characteristic absorption wavelengths for indole derivatives.

-

Quantification : Prepare a calibration curve using a purified this compound standard of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Calculate the concentration in the plant extract by comparing its peak area to the standard curve.

Figure 2: Workflow for the extraction and analysis of this compound.

Protocol for Cellular Tyrosinase Activity Assay

This assay measures the effect of this compound on the key enzyme in melanogenesis, tyrosinase, within a cellular context.[6]

-

Cell Culture : Seed B16F10 melanoma cells in a 6-well plate at a density of 5 x 10³ cells/well and culture for 24 hours.

-

Treatment : Pre-treat the cells with desired concentrations of this compound (e.g., 5 and 15 µM) for 1 hour. Then, stimulate the cells with an α-melanocyte-stimulating hormone (α-MSH) at 500 nM. Continue incubation for 6 days.

-

Cell Lysis : Wash the cells twice with cold phosphate-buffered saline (PBS). Lyse the cells by adding 130 µL of lysis buffer (50 mM sodium phosphate buffer, pH 6.5, containing 1% Triton X-100 and 0.1 mM PMSF).

-

Enzyme Assay :

-

In a 92-well plate, add 20 µL of the cell lysate.

-

Add 80 µL of 5 mM L-DOPA solution to each well.

-

Incubate the plate at 37°C for 1 hour to allow the conversion of L-DOPA to dopachrome by tyrosinase.

-

-

Measurement : Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.

-

Normalization : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay). Normalize the tyrosinase activity to the protein concentration to account for differences in cell number.

Key Signaling Pathway Modulation

This compound has been shown to exert its biological effects, such as anti-inflammatory and anti-obesity activities, by modulating key cellular signaling pathways. One such pathway is the Nrf2-HO-1 axis, which is a critical regulator of the cellular antioxidant response.

Figure 3: Modulation of the Nrf2-HO-1 pathway by this compound.

Conclusion

This compound is a crucial component of the inducible chemical defense system of cruciferous vegetables. Its biosynthesis from tryptophan via the glucosinolate pathway highlights the metabolic plasticity of plants in response to environmental threats. While its concentration in plants is typically low, it can be significantly increased through elicitation, providing a source for isolation and further study. The protocols outlined in this guide for extraction, quantification, and biological assessment provide a framework for researchers in natural product chemistry, pharmacology, and drug development to explore the full potential of this intriguing phytoalexin. The ability of this compound to modulate critical signaling pathways, such as the Nrf2-HO-1 axis, underscores its potential as a lead compound for developing novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 4. Comparative Studies of Extracts Obtained from Brassica oleracea L. Plants at Different Stages of Growth by Isolation and Determination of Isothiocyanates: An Assessment of Chemopreventive Properties of Broccoli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytoalexins from brassicas: overcoming plants' defenses [agris.fao.org]

- 6. This compound Abundant in Brassicaceae Suppresses Melanogenesis through Dual Mechanisms of Tyrosinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Leptosphaeria maculans Alters Glucosinolate Accumulation and Expression of Aliphatic and Indolic Glucosinolate Biosynthesis Genes in Blackleg Disease-Resistant and -Susceptible Cabbage Lines at the Seedling Stage [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health [mdpi.com]

Brassinin: A Comprehensive Technical Guide on its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassinin, a phytoalexin found in cruciferous vegetables, has garnered significant interest in the scientific community for its diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure and properties of this compound. It includes a summary of its physicochemical and spectral data, detailed experimental protocols for its synthesis and isolation, and methodologies for evaluating its biological activity. Furthermore, this guide presents visual representations of key signaling pathways modulated by this compound to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Identification

This compound is an indole-containing phytoalexin characterized by a dithiocarbamate functional group.[1][4] Its systematic IUPAC name is methyl N-(1H-indol-3-ylmethyl)carbamodithioate .[5][6]

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | methyl N-(1H-indol-3-ylmethyl)carbamodithioate | [5][6] |

| Synonyms | This compound, Brassinine, Methyl (1H-indol-3-ylmethyl)carbamodithioate | [5] |

| CAS Number | 105748-59-2 | [5] |

| Molecular Formula | C₁₁H₁₂N₂S₂ | [5][7] |

| Molecular Weight | 236.4 g/mol | [5][7] |

| InChI Key | QYKQWFZDEDFELK-UHFFFAOYSA-N | [8] |

| SMILES | CSC(=S)NCC1=CNC2=CC=CC=C21 | [7][8] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound have been characterized, providing essential data for its handling and analysis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical Description | White to off-white or pale yellow crystalline powder/solid | [9][10] |

| Melting Point | 132-133 °C | [5][9] |

| Solubility | Soluble in DMSO. Slightly soluble in Chloroform and Methanol (may require heating). | [8][9][10] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR | Data not fully available in search results. Expected signals would include those for the indole ring protons, the methylene bridge protons, the N-H proton, and the S-methyl protons. | |

| ¹³C NMR | Data not fully available in search results. Expected signals would include those for the indole ring carbons, the methylene carbon, the dithiocarbamate carbon, and the S-methyl carbon. | [5] |

| Mass Spectrometry (MS) | Molecular Ion [M]+: m/z 236. Fragmentation patterns would involve cleavage of the dithiocarbamate side chain. | [5] |

| Infrared (IR) Spectroscopy | Expected peaks would correspond to N-H stretching (indole), C-H stretching (aromatic and aliphatic), C=S stretching (dithiocarbamate), and C-N stretching. | |

| UV-Vis Spectroscopy | λmax at 220, 270 nm | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of this compound. These protocols are based on established methods and may require optimization for specific laboratory conditions.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from indole-3-carboxaldehyde. The following is a representative protocol.

Caption: A general workflow for the isolation of this compound from plant material.

Protocol:

-

Extraction:

-

Homogenize fresh or freeze-dried plant material (e.g., cabbage leaves) in a suitable organic solvent, such as methanol or ethyl acetate.

-

Filter the homogenate to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Resuspend the crude extract in a mixture of water and a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar compounds.

-

Separate the aqueous layer and extract it sequentially with solvents of increasing polarity, such as dichloromethane and ethyl acetate. This compound is expected to partition into the moderately polar fractions.

-

-

Purification by Preparative High-Performance Liquid Chromatography (HPLC):

-

Dissolve the this compound-containing fraction in a suitable solvent.

-

Perform preparative HPLC using a reverse-phase column (e.g., C18).

-

Use a gradient elution system, for example, with a mobile phase consisting of water and acetonitrile, both with a small percentage of formic acid to improve peak shape.

-

Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (e.g., 270 nm).

-

Collect the fractions corresponding to the this compound peak.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

Confirm the identity and purity of the isolated compound using analytical HPLC, MS, and NMR.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., human colon cancer cells HCT116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution with cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Western Blot Analysis of PI3K/Akt Signaling Pathway

Western blotting can be used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt.

Protocol:

-

Cell Lysis:

-

Treat cells with this compound as described in the cell viability assay.

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in a loading buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

-

Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.

-

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival. Understanding these interactions is crucial for elucidating its mechanism of action as a potential therapeutic agent.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in cancer. This compound has been reported to suppress this pathway.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; S6K1 [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; eIF4EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [arrowhead=normal]; PI3K -> PIP3 [label=" PIP2", arrowhead=normal]; PIP3 -> PDK1 [arrowhead=normal]; PDK1 -> Akt [arrowhead=normal]; Akt -> mTORC1 [arrowhead=normal]; mTORC1 -> S6K1 [arrowhead=normal]; mTORC1 -> eIF4EBP1 [arrowhead=normal]; S6K1 -> Proliferation [arrowhead=normal]; eIF4EBP1 -> Proliferation [arrowhead=tee];

// Inhibition by this compound this compound -> PI3K [arrowhead=tee, color="#EA4335", style=dashed]; this compound -> Akt [arrowhead=tee, color="#EA4335", style=dashed]; this compound -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed]; }

Caption: Modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. This technical guide provides a centralized resource of its chemical and physical properties, along with detailed experimental protocols to aid researchers in their investigation of this compound. The elucidation of its interactions with key cellular signaling pathways, such as PI3K/Akt/mTOR and MAPK, offers a foundation for further research into its therapeutic potential, particularly in the context of cancer and inflammatory diseases. The methodologies and data presented herein are intended to facilitate continued exploration and drug development efforts centered on this compound and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Inhibits Proliferation in Human Liver Cancer Cells via Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Proliferation in Human Liver Cancer Cells via Mitochondrial Dysfunction [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Brassinin in Cancer Cells

Executive Summary: Brassinin, a phytoalexin derived from cruciferous vegetables, has emerged as a promising natural compound with significant anti-cancer properties. Extensive research has demonstrated its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in a wide array of cancer cell lines, including those of the colon, liver, prostate, lung, and breast. The multifaceted anti-neoplastic activity of this compound stems from its capacity to modulate critical cellular signaling pathways, such as PI3K/Akt/mTOR, JAK/STAT3, and MAPK, while also inducing reactive oxygen species (ROS) production and inhibiting the immune escape enzyme indoleamine 2,3-dioxygenase (IDO). This document provides a comprehensive technical overview of this compound's biological effects on cancer cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the molecular pathways involved.

Introduction

This compound is an indole-containing phytoalexin produced by plants in the Brassicaceae family, such as cabbage and Chinese cabbage, as a defense mechanism against pathogens[1][2]. Its chemical structure, featuring both an indole nucleus and a dithiocarbamoyl moiety, is similar to other known chemopreventive agents and is thought to contribute to its biological activity[2][3]. In recent years, this compound has garnered significant attention in oncology research for its potent anti-proliferative and pro-apoptotic effects across various cancer models, positioning it as a valuable lead compound for the development of novel cancer therapeutics[4][5][6].

Mechanisms of Action

This compound exerts its anti-cancer effects through multiple, often interconnected, molecular mechanisms. These include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and modulation of key signaling cascades that govern cell growth, survival, and proliferation.

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis. In hepatocarcinoma (HCC) cells, this compound treatment leads to the production of reactive oxygen species (ROS), which in turn triggers the release of cytochrome C and activates the caspase cascade, including caspase-9 and -3, culminating in PARP cleavage[7]. Similarly, in prostate cancer cells, this compound reduces the expression of anti-apoptotic proteins like Bcl-2 and pro-caspase 3[4]. In colon cancer cells, this compound's apoptotic effect is mediated through the activation of the p53 tumor suppressor pathway[8]. This activation leads to an increase in the apoptotic marker, cleaved-PARP[8][9].

Cell Cycle Arrest

This compound consistently induces cell cycle arrest, primarily at the G0/G1 or G1 phase, thereby inhibiting cancer cell proliferation. In human colon cancer cells, this compound inhibits the PI3K signaling pathway, leading to an increased expression of the cyclin-dependent kinase inhibitors p21 and p27[5]. This upregulation results in the hypophosphorylation of the retinoblastoma (RB) protein, effectively halting the cell cycle in the G1 phase[5]. Similar G0/G1 arrest has been observed in hepatocellular carcinoma (HCC) cells, accompanied by a decrease in proliferating cell nuclear antigen (PCNA) activity and cyclin D1 (CCND1) phosphorylation[1]. In nasopharyngeal cancer cells, this compound administration also improves the G0/G1 ratio[10].

Modulation of Cellular Signaling Pathways

This compound's ability to interfere with multiple oncogenic signaling pathways is central to its anti-cancer effects.

2.3.1 PI3K/Akt/mTOR Pathway The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell survival and proliferation that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway in several cancer types. In colon cancer cells, it suppresses PI3K signaling, which contributes to G1 phase arrest[5][11]. Studies in lung cancer cells also report that this compound can suppress the constitutive activation of the PI3K/Akt/mTOR/S6K1 signaling cascade[12]. Furthermore, in liver cancer cells, this compound dose-dependently downregulates the phosphorylation of P70S6K and S6, which are downstream effectors of this pathway[1].

2.3.2 JAK/STAT3 Pathway The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is another crucial oncogenic pathway that this compound targets. In hepatocarcinoma cells, this compound induces apoptosis by suppressing the JAK2/STAT3 pathway[7]. It inhibits the constitutive phosphorylation of STAT3, JAK2, and Src[7]. This inhibition downregulates STAT3-regulated genes involved in proliferation (cyclin D1), anti-apoptosis (Bcl-2, Bcl-xL), and angiogenesis (VEGF)[7]. Similar effects are seen in colon and lung cancer cells, where this compound suppresses both constitutive and IL-6-inducible STAT3 activation, sensitizing the cells to chemotherapeutic agents like paclitaxel[11][12].

2.3.3 MAPK Pathway In hepatocellular carcinoma cells, this compound also regulates the mitogen-activated protein kinases (MAPK) pathway. It has been shown to increase the phosphorylation of p38 and JNK while slightly increasing the phosphorylation of ERK1/2[1]. Co-treatment with this compound and specific MAPK inhibitors resulted in a greater decrease in cell proliferation than with the inhibitors alone, highlighting the pathway's role in this compound's anti-cancer activity[1].

2.3.4 p53 Activation Pathway In p53 wild-type colon cancer cells, this compound induces the expression of endogenous p53 and its target gene p21 in a dose- and time-dependent manner[8]. This activation of the p53 tumor suppressor is a key mechanism for inducing apoptosis and inhibiting cell survival[8]. The effect is dependent on the ribosomal protein L5, as knockdown of L5 prevents this compound-induced apoptosis[8][9].

Induction of Oxidative Stress

A common feature of this compound's activity is the generation of intracellular ROS. This increase in oxidative stress disrupts cellular homeostasis and contributes to cell death. In HCC and nasopharyngeal cancer cells, this compound treatment leads to high levels of ROS, which is associated with mitochondrial membrane depolarization and apoptosis[1][10]. The role of ROS is confirmed by experiments where the ROS scavenger N-acetyl-L-cysteine (NAC) reverses this compound-induced apoptosis and restores cell proliferation[1][7]. In prostate cancer cells, ROS generation is also a critical component of this compound's antitumor effect[4].

Inhibition of Indoleamine 2,3-dioxygenase (IDO)

Beyond its direct effects on cancer cells, this compound also modulates the tumor microenvironment. It is a bioavailable inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that promotes immune tolerance and allows tumors to escape immune surveillance[13]. By inhibiting IDO, this compound can enhance anti-tumor T-cell immunity, an effect that is essential for its in vivo anti-cancer activity[13].

Quantitative Analysis of Biological Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric, though specific values can vary based on the cell line and assay duration.

| Cancer Type | Cell Line | Concentration / IC50 | Effect | Assay Duration | Reference |

| Hepatocellular | Huh7 | 100 µM | Reduced proliferation to 39% | 48 h | [1] |

| Hepatocellular | Hep3B | 100 µM | Reduced proliferation to 49% | 48 h | [1] |

| Prostate | PC-3 | 40-160 µM | Significant dose-dependent cytotoxicity | 48 h | [4] |

| Prostate | DU145, LNCaP | 40-160 µM | Less sensitive than PC-3 cells | 48 h | [4] |

| Colon | HCT116 p53+/+ | 80 µM | Induced apoptosis markers (cleaved-PARP) | 24 h | [8] |

| Colon | Caco-2 | IC50: 8.2 µM* | Potent anti-proliferative activity | Not Specified | [14] |

| Nasopharyngeal | C666-1 | 30 µM | Increased ROS, depleted MMP, induced apoptosis | Not Specified | [10] |

| Lung | A549 | 25 µM | Synergistic growth inhibition with paclitaxel (1 nM) | 24 h | [12] |

*Note: This IC50 value is for 1-methoxythis compound, a potent derivative of this compound.

Key Experimental Protocols

The investigation of this compound's biological activity relies on a set of standard in vitro assays.

Cell Viability (MTT/CCK8) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., 1 × 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTT or CCK8 reagent to each well and incubate for 1-4 hours, as per the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

- 1. This compound Inhibits Proliferation in Human Liver Cancer Cells via Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer chemopreventive activity of this compound, a phytoalexin from cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The Apoptotic and Anti-Warburg Effects of this compound in PC-3 Cells via Reactive Oxygen Species Production and the Inhibition of the c-Myc, SIRT1, and β-Catenin Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces G1 phase arrest through increase of p21 and p27 by inhibition of the phosphatidylinositol 3-kinase signaling pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound inhibits proliferation and induces cell cycle arrest and apoptosis in nasopharyngeal cancer C666-1 cells - Arabian Journal of Chemistry [arabjchem.org]

- 11. This compound enhances the anticancer actions of paclitaxel by targeting multiple signaling pathways in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits STAT3 signaling pathway through modulation of PIAS-3 and SOCS-3 expression and sensitizes human lung cancer xenograft in nude mice to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound and its derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Brassinin: A Key Phytoalexin in Cruciferous Plants - A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Cruciferous plants, a family that includes vegetables such as cabbage, broccoli, and mustard, have long been recognized for their health-promoting properties. A significant part of their defense mechanism against pathogens relies on the production of phytoalexins, which are antimicrobial compounds synthesized de novo in response to stress. Among these, brassinin, an indole-based sulfur-containing phytoalexin, has emerged as a focal point of research due to its potent biological activities. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, regulation, and multifaceted roles as an antifungal and anticancer agent. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Biosynthesis and Regulation of this compound

This compound is derived from the amino acid tryptophan. Its biosynthesis is a complex process that is tightly regulated and induced by various elicitors, including pathogen attack and abiotic stress. The pathway involves the conversion of tryptophan to indole-3-acetaldoxime, which is then converted to indole-3-acetonitrile. A key step is the subsequent conjugation with cysteine and methylation to form the characteristic dithiocarbamate moiety of this compound.[1][2]

The production of this compound is intricately linked with the plant's defense signaling network, primarily involving the jasmonic acid (JA) signaling pathway.[2][3][4][5] Upon pathogen recognition, a signaling cascade is initiated, leading to the accumulation of JA. This, in turn, activates transcription factors that upregulate the expression of genes encoding the biosynthetic enzymes required for this compound synthesis.[2][3][4][5]

// Nodes Tryptophan [label="Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; Indole_Glucosinolate [label="Indole Glucosinolate", fillcolor="#F1F3F4", fontcolor="#202124"]; Indole_Isothiocyanate [label="Indole Isothiocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dithiocarbamate_Intermediate [label="Dithiocarbamate Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Tryptophan -> Indole_Glucosinolate [label=" Conserved Enzymes"]; Indole_Glucosinolate -> Indole_Isothiocyanate [label=" Myrosinase\n(e.g., BABG)"]; Indole_Isothiocyanate -> Dithiocarbamate_Intermediate [label=" C-S Lyase\n(SUR1)"]; Dithiocarbamate_Intermediate -> this compound [label=" S-methyltransferase\n(DTCMT)"]; }

Figure 1: Simplified Biosynthetic Pathway of this compound.

Antifungal Activity of this compound

This compound exhibits broad-spectrum antifungal activity against a variety of plant pathogens. Its mechanism of action is believed to involve the disruption of fungal cell membranes and the inhibition of essential enzymes. The dithiocarbamate group is considered the toxophore responsible for its antimicrobial properties.[6]

Quantitative Data on Antifungal Activity

The efficacy of this compound against fungal pathogens has been quantified in several studies. The following table summarizes the half-maximal effective concentration (EC50) values of this compound against different developmental stages of Alternaria brassicicola and Alternaria brassicae.

| Fungal Species | Developmental Stage | This compound EC50 (µM) | Reference |

| Alternaria brassicicola | Mycelial Growth | 183 | [7] |

| Conidial Germination | 520 | [7] | |

| Germ-tube Elongation | 81 | [7] | |

| Alternaria brassicae | Mycelial Growth | >1000 | [7] |

| Conidial Germination | >1000 | [7] | |

| Germ-tube Elongation | >1000 | [7] |

Table 1: Antifungal Activity of this compound against Alternaria Species.

Anticancer Potential of this compound and Its Derivatives

Beyond its role in plant defense, this compound and its synthetic derivatives have garnered significant attention for their potential as anticancer agents.[8] Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.[9][10][11][12]

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against a range of human cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC50) values for selected compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | PC-3 (Prostate) | ~80 | [9] |

| 1-Methoxythis compound | Caco-2 (Colon) | 8.2 (±1.2) | [8] |

| This compound | HepG2 (Liver) | ~100 | [13] |

| This compound | C3A (Liver) | ~100 | [12] |

| This compound | KBM5 (Leukemia) | ~30 | [14][15] |

| This compound | KCL22 (Leukemia) | ~50 | [14][15] |

| This compound | K562 (Leukemia) | ~50 | [14][15] |

| This compound | LAMA84 (Leukemia) | ~50 | [14][15] |

Table 2: Anticancer Activity of this compound and its Derivative.

Signaling Pathways in this compound's Anticancer Action

The anticancer effects of this compound are mediated through the modulation of several key signaling pathways. Studies have shown that this compound can induce apoptosis by activating the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the production of reactive oxygen species (ROS) and subsequent cell death.[14][15] Additionally, this compound has been found to suppress the JAK/STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[11][12]

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_Pathway [label="MAPK Pathway\n(JNK, ERK, p38)", fillcolor="#FBBC05", fontcolor="#202124"]; JAK_STAT_Pathway [label="JAK/STAT3 Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; ROS_Production [label="ROS Production", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> MAPK_Pathway [label=" Activates"]; this compound -> JAK_STAT_Pathway [label=" Inhibits"]; MAPK_Pathway -> ROS_Production [label=" Induces"]; ROS_Production -> Apoptosis [label=" Triggers"]; JAK_STAT_Pathway -> Apoptosis [arrowhead=tee, label=" Promotes Survival (Inhibited by this compound)"]; }

Figure 2: Key Signaling Pathways in this compound-Induced Apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Protocol 1: Extraction and Purification of this compound from Cabbage

This protocol is adapted from methodologies described for the extraction of secondary metabolites from Brassica species.[13]

Materials:

-

Fresh cabbage leaves

-

Liquid nitrogen

-

Methanol

-

Ethyl acetate

-

Water (HPLC grade)

-

Rotary evaporator

-

Centrifuge

-

Silica gel for column chromatography

-

HPLC system with a C18 column

Procedure:

-

Harvest fresh cabbage leaves and immediately freeze them in liquid nitrogen.

-

Grind the frozen leaves into a fine powder using a mortar and pestle or a grinder.

-

Extract the powdered tissue with methanol (e.g., 10 mL per gram of tissue) by shaking or sonicating for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 x g for 15 minutes and collect the supernatant.

-

Repeat the extraction process on the pellet twice more and combine all supernatants.

-

Evaporate the methanol from the combined supernatant under reduced pressure using a rotary evaporator.

-

Partition the resulting aqueous extract with an equal volume of ethyl acetate three times.

-

Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate to dryness to obtain the crude extract.

-

Purify the crude extract using silica gel column chromatography with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

-

Further purify the this compound-containing fractions by preparative HPLC on a C18 column.

Protocol 2: Quantification of this compound by HPLC

This protocol outlines the high-performance liquid chromatography (HPLC) method for quantifying this compound in plant extracts.[7][11][14][15]

Materials:

-

Purified this compound standard

-

Plant extract containing this compound

-

HPLC system with a UV or DAD detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a stock solution of the purified this compound standard of a known concentration in methanol or acetonitrile.

-

Create a series of standard solutions of different concentrations by diluting the stock solution.

-

Dissolve the plant extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Set up the HPLC system with the C18 column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1 mL/min). A gradient elution is typically used, for example, starting with a low percentage of acetonitrile and gradually increasing it.

-

Inject a fixed volume (e.g., 20 µL) of each standard solution and the sample extract into the HPLC system.

-

Monitor the elution of this compound at its maximum absorbance wavelength (typically around 220 nm and 280 nm).

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Quantify the amount of this compound in the sample extract by interpolating its peak area on the calibration curve.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][3][4][5]

Materials:

-

Pure this compound

-

Fungal isolate to be tested

-

96-well microtiter plates

-

Appropriate fungal growth medium (e.g., Potato Dextrose Broth or RPMI-1640)

-

Spectrophotometer or microplate reader

-

Positive control antifungal agent (e.g., amphotericin B)

-

Negative control (solvent used to dissolve this compound, e.g., DMSO)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the fungal growth medium to achieve a range of desired concentrations.

-

Prepare a fungal inoculum suspension from a fresh culture and adjust its concentration to a standardized value (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

-

Inoculate each well of the microtiter plate (except for the sterility control wells) with the fungal suspension.

-

Include positive control wells (containing a known antifungal agent) and negative control wells (containing the solvent). Also, include a growth control well with only the fungal inoculum and medium.

-

Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

-

Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control. Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

// Nodes Start [label="Start: Prepare this compound Stock", fillcolor="#F1F3F4", fontcolor="#202124"]; Serial_Dilution [label="Perform Serial Dilution in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Inoculum [label="Prepare and Standardize Fungal Inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculate_Plate [label="Inoculate Plate with Fungal Suspension", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at Appropriate Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Read_Results [label="Read Results (Visually or with Plate Reader)", fillcolor="#F1F3F4", fontcolor="#202124"]; Determine_MIC [label="Determine Minimum Inhibitory Concentration (MIC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Serial_Dilution; Prepare_Inoculum -> Inoculate_Plate; Serial_Dilution -> Inoculate_Plate; Inoculate_Plate -> Incubate; Incubate -> Read_Results; Read_Results -> Determine_MIC; }

Figure 3: Workflow for Antifungal Susceptibility Testing.

Protocol 4: Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a wavelength of around 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Conclusion

This compound stands out as a phytoalexin of significant interest, not only for its crucial role in the defense mechanisms of cruciferous plants but also for its promising pharmacological properties. Its antifungal and anticancer activities, supported by growing quantitative data, highlight its potential for development into novel therapeutic agents. This technical guide has provided a detailed overview of the current knowledge on this compound, from its biosynthesis and regulation to its biological effects and the experimental protocols used to study them. The provided diagrams and data tables offer a clear and concise summary for researchers and professionals in the field. Further research into the precise mechanisms of action, in vivo efficacy, and safety of this compound and its derivatives is warranted to fully unlock their therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scienggj.org [scienggj.org]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. This compound Abundant in Brassicaceae Suppresses Melanogenesis through Dual Mechanisms of Tyrosinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Investigation and Chemical Study of Brassica villosa subsp. drepanensis (Brassicaeae) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC and NMR quantification of bioactive compounds in flowers and leaves of Brassica rapa: the influence of aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. phcogres.com [phcogres.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Brassinin

Executive Summary: Brassinin, a phytoalexin derived from cruciferous vegetables, has demonstrated significant potential as a therapeutic agent through a variety of in vitro studies. This document provides a comprehensive overview of its molecular mechanisms, focusing on its anticancer, anti-inflammatory, and antioxidant properties. The primary anticancer activities of this compound involve the induction of apoptosis and cell cycle arrest, mediated by the modulation of critical signaling pathways including PI3K/Akt/mTOR, MAPK, and JAK/STAT3. A key feature of its action is the induction of reactive oxygen species (ROS), which triggers mitochondrial dysfunction and programmed cell death. This guide synthesizes quantitative data, details common experimental protocols, and visualizes the complex signaling networks to support researchers and professionals in the field of drug development.

Anticancer Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and interfering with key signaling cascades that govern cancer cell proliferation and survival.[1][2]

Induction of Apoptosis

In vitro studies across various cancer cell lines, including colon, prostate, liver, and nasopharyngeal cancer, consistently show that this compound is a potent inducer of apoptosis.[1][3][4][5] The mechanism is multifaceted, involving both the activation of tumor suppressor proteins and the disruption of mitochondrial function.

-

p53 Activation: this compound treatment leads to the dose- and time-dependent induction of the p53 tumor suppressor protein in cancer cells with wild-type p53.[3] The activation of p53 is a critical upstream event that triggers apoptosis.[3]

-

Mitochondrial (Intrinsic) Pathway: The apoptotic process is largely mediated by the intrinsic pathway.[4][5] this compound alters the balance of the Bcl-2 family of proteins, leading to the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4][6] This shift disrupts the mitochondrial membrane potential (MMP), increases mitochondrial calcium levels, and promotes the release of cytochrome C into the cytoplasm.[7][8] This cascade activates initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[6][7]

Induction of Cell Cycle Arrest

This compound effectively halts cancer cell proliferation by inducing cell cycle arrest, predominantly in the G1 phase.[4][5][9] This prevents the cells from entering the S phase, where DNA replication occurs.

-

Inhibition of the PI3K/Akt Pathway: A primary mechanism for G1 arrest is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is often hyperactivated in cancer.[8][9]

-

Upregulation of CDK Inhibitors: By inhibiting the PI3K/Akt pathway, this compound increases the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27.[3][9] These proteins bind to and inhibit the cyclin/CDK complexes (specifically CDK2) that are necessary for G1/S transition.[5]

-

Hypophosphorylation of Retinoblastoma (Rb) Protein: The inhibition of cyclin/CDK complexes results in the hypophosphorylation of the retinoblastoma protein (Rb).[9] In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and effectively enforcing the G1 checkpoint.

Modulation of Key Signaling Pathways

This compound's anticancer effects are underpinned by its ability to modulate several crucial signaling pathways.

-

PI3K/Akt/mTOR Pathway: this compound inhibits the phosphorylation of Akt and its downstream effectors, such as P70S6K and S6, effectively shutting down this pro-survival and pro-proliferative pathway.[7][8]

-

MAPK Pathway: this compound's effect on the Mitogen-Activated Protein Kinase (MAPK) pathway is complex and appears to be cell-type dependent. In hepatocellular carcinoma and chronic myelogenous leukemia cells, it activates the stress-related JNK and p38 pathways, which can promote apoptosis, while also slightly increasing ERK1/2 phosphorylation.[5][8][10]

-

JAK/STAT3 Pathway: In liver and colon cancer cells, this compound inhibits the constitutive phosphorylation and activation of JAK2 and STAT3, transcription factors that are critical for tumor progression and survival.[3][7]

-

c-Myc/SIRT1/β-catenin Axis: In prostate cancer cells, this compound has been shown to reduce the expression of SIRT1, c-Myc, and β-catenin, key players in cancer metabolism and proliferation.[11]

Generation of Reactive Oxygen Species (ROS)

A central mechanism in this compound's action is the induction of intracellular ROS.[4][8][10] this compound treatment leads to a significant, dose-dependent increase in ROS levels in cancer cells, often without affecting normal cells.[8][11] This oxidative stress contributes directly to mitochondrial damage, depolarization of the mitochondrial membrane, and the initiation of the apoptotic cascade.[7][8] The apoptotic effects of this compound can be diminished by co-treatment with ROS scavengers like N-acetyl-L-cysteine (NAC), confirming the critical role of ROS in its mechanism.[1][7]

Other In Vitro Bioactivities

Beyond its direct anticancer effects, this compound exhibits other biological activities that contribute to its therapeutic potential.

Anti-inflammatory Effects

This compound demonstrates potent anti-inflammatory properties by suppressing key inflammatory pathways. It inhibits the translocation of NF-κB into the nucleus, a central regulator of inflammation.[12] This leads to a significant reduction in the production of inflammatory mediators such as nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), IL-6, and MCP-1 in response to inflammatory stimuli like lipopolysaccharide (LPS).[12][13] Concurrently, this compound activates the Nrf2/HO-1 antioxidant response pathway, which also helps to mitigate inflammation.[12][13][14]

Antioxidant and Enzyme-Inhibitory Effects

This compound possesses dual-function antioxidant capabilities. It can act as a direct free radical scavenger and also induce the expression of phase II detoxifying and antioxidant enzymes through the Nrf2 pathway.[14][15][16] Additionally, this compound has been identified as a direct inhibitor of tyrosinase, the key enzyme in melanin synthesis.[15][17] It reduces both the activity and the mRNA expression of tyrosinase, suggesting its potential use as a depigmenting agent.[17][18]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on this compound, providing a comparative look at its efficacy across different cell lines and molecular targets.

Table 1: Cytotoxicity and Proliferation Inhibition of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| HCT116p53+/+ | Colon | CCK8 | Concentration-dependent suppression of cell viability. | [3] |

| PC-3 | Prostate | Cell Viability | Significantly suppressed viability with concentrations from 40-160 µM. | [11] |

| Huh7, Hep3B | Liver | BrdU | Dose-dependent reduction in cell proliferation (0-100 µM). | [5][8] |

| C666-1 | Nasopharyngeal | Cytotoxicity | Exhibited cytotoxicity, with 30 µM being an effective dose for inducing apoptosis. | [4] |

| KBM5, K562 (CML) | Leukemia | Cytotoxicity | Induced cytotoxic effects and programmed cell death. | [10] |

| Caco-2 | Colon | Proliferation | 1-methoxythis compound (a derivative) showed an IC₅₀ of 8.2 µM. |[6] |

Table 2: Summary of this compound's Effects on Key Molecular Targets

| Target Category | Molecular Target | Effect | Quantitative Change | Cell Line(s) | Reference(s) |

|---|---|---|---|---|---|

| Apoptosis | Cleaved PARP | Increase | Dose-dependent increase | HCT116, HepG2, PC-3 | [1][3][7] |

| Cleaved Caspase-3 | Increase | Dose-dependent increase | HepG2, C3A | [7] | |

| Bcl-2 | Decrease | Dose-dependent decrease | PC-3, C666-1 | [1][4] | |

| Cell Cycle | p21 | Increase | Dose-dependent increase | HCT116, Colon Cancer Cells | [3][9] |

| p27 | Increase | Dose-dependent increase | Colon Cancer Cells | [9] | |

| Signaling | p-Akt | Decrease | Dose-dependent decrease | Colon, Liver Cancer Cells | [8][9] |

| p-STAT3 | Decrease | Dose-dependent decrease | HepG2, C3A | [7] | |

| ROS & Mitochondria | ROS Production | Increase | Up to 11-fold (Huh7) and 74-fold (Hep3B) at 100 µM. | Huh7, Hep3B | [8] |

| Mitochondrial Ca2+ | Increase | 253% (Huh7) and 227% (Hep3B) increase at 100 µM. | Huh7, Hep3B | [8] | |

| Inflammation | IL-6 Production | Decrease | ~90% reduction at 50 µM. | Co-culture | [13] |

| | iNOS, COX-2 | Decrease | 90% (iNOS) and 69% (COX-2) reduction at 50 µM. | RAW264.7 |[12] |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound's in vitro effects.

Cell Viability Assay (CCK8 Method)

This assay measures cell viability based on the bioreduction of a WST-8 tetrazolium salt into a colored formazan product by cellular dehydrogenases.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 104 cells/well and allowed to adhere overnight.[3]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 µM) or a vehicle control (DMSO).[3]

-

Incubation: Cells are incubated for a specified period, typically 24 to 48 hours, at 37°C in a 5% CO₂ incubator.

-

Reagent Addition: 10 µL of the CCK8 reagent is added to each well, and the plate is incubated for an additional 1-4 hours.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Treatment & Lysis: Cells are treated with this compound at desired concentrations and time points. Subsequently, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysate is determined using a Bradford or BCA protein assay.[8]

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are denatured, loaded onto a sodium dodecyl sulfate-polyacrylamide gel, and separated by electrophoresis.[8]

-

Membrane Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged with a chemiluminescence detection system.[8] Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.

-

Cell Collection: Following treatment with this compound, both adherent and floating cells are collected and washed with cold PBS.

-

Fixation: Cells are fixed by dropwise addition of cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: The DNA content is analyzed using a flow cytometer. The percentages of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms with appropriate software.[3]

Intracellular ROS Measurement

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Seeding: Cells are seeded in 96-well plates or appropriate culture dishes.

-

Probe Loading: After treatment with this compound for the desired time, the medium is removed, and cells are incubated with DCFH-DA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C.[8]

-

Washing: Cells are washed with PBS to remove excess probe.

-

Measurement: The fluorescence intensity (excitation ~485 nm, emission ~535 nm) is measured using a fluorescence microplate reader or flow cytometer. The increase in fluorescence corresponds to the level of intracellular ROS.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and standard experimental workflows.

Caption: Signaling pathways modulated by this compound leading to apoptosis and cell cycle arrest.

Caption: Standard experimental workflow for assessing this compound's cytotoxicity in vitro.

Caption: A typical workflow for Western Blot analysis to measure protein expression changes.

Conclusion

The in vitro evidence strongly supports this compound as a promising multi-target agent for cancer therapy and the management of inflammatory conditions. Its ability to simultaneously induce apoptosis and cell cycle arrest through the modulation of central signaling pathways like PI3K/Akt and JAK/STAT3, coupled with its capacity to generate ROS, makes it a potent inhibitor of cancer cell proliferation. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further preclinical and clinical investigation into this compound and its derivatives as novel therapeutic compounds.

References

- 1. The Apoptotic and Anti-Warburg Effects of this compound in PC-3 Cells via Reactive Oxygen Species Production and the Inhibition of the c-Myc, SIRT1, and β-Catenin Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound inhibits proliferation and induces cell cycle arrest and apoptosis in nasopharyngeal cancer C666-1 cells - Arabian Journal of Chemistry [arabjchem.org]

- 5. This compound Inhibits Proliferation in Human Liver Cancer Cells via Mitochondrial Dysfunction [mdpi.com]

- 6. This compound and its derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound Inhibits Proliferation in Human Liver Cancer Cells via Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces G1 phase arrest through increase of p21 and p27 by inhibition of the phosphatidylinositol 3-kinase signaling pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Induces Apoptosis, Autophagy, and Paraptosis via MAPK Signaling Pathway Activation in Chronic Myelogenous Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. This compound, a brassica-derived phytochemical, regulates monocyte-to-macrophage differentiation and inflammatory responses in human monocytes and murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a phytoalexin in cruciferous vegetables, suppresses obesity-induced inflammatory responses through the Nrf2-HO-1 signaling pathway in an adipocyte-macrophage co-culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound Abundant in Brassicaceae Suppresses Melanogenesis through Dual Mechanisms of Tyrosinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Induces H2S Signals and Improves Vascular Smooth Muscle Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

The Role of Brassinin in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, being sessile organisms, have evolved a sophisticated and multi-layered defense system to protect themselves from a myriad of pathogens. A key component of this defense is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo and accumulated at the site of infection.[1] Among these, brassinin, an indole-based phytoalexin containing sulfur, plays a crucial role in the defense mechanisms of many economically important cruciferous plants, such as those belonging to the Brassica genus (e.g., cabbage, broccoli, and canola).[2][3]

This compound is not only a potent antifungal agent itself but also serves as a key precursor in the biosynthesis of other more complex phytoalexins.[2][4] Its dithiocarbamate group is the primary toxophore responsible for its broad-spectrum antifungal activity.[3] The efficacy of a plant's defense response is often correlated with its ability to produce and accumulate phytoalexins like this compound to levels sufficient to inhibit pathogen growth.[5] However, some successful fungal pathogens have evolved mechanisms to detoxify these compounds, highlighting the ongoing co-evolutionary arms race between plants and their pathogens.[6]

This technical guide provides an in-depth overview of the current understanding of this compound's role in plant defense. It covers its biosynthesis, the signaling pathways that regulate its production, its antifungal activity, and the mechanisms by which pathogens counteract this defense. Furthermore, this guide details relevant experimental protocols and presents key quantitative data in a structured format to aid researchers and scientists in the fields of plant biology, pathology, and drug development.

This compound Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process that originates from the amino acid tryptophan. It is a branch of the well-characterized glucosinolate pathway.[7] The key steps involve the conversion of indole glucosinolate to this compound, a process that includes the stepwise installation of a thiol and a methyl group to trap a reactive dithiocarbamate intermediate.

Several key enzymes have been identified as crucial for this compound biosynthesis. These include the carbon-sulfur lyase SUR1, which processes cysteine-isothiocyanate conjugates, and the S-methyltransferase DTCMT, which methylates the resulting dithiocarbamate.[7] Additionally, a specific β-glucosidase, BABG, which is present in Brassica rapa but absent in Arabidopsis thaliana, acts as a myrosinase that is likely a key determinant in plants that synthesize phytoalexins from indole glucosinolate.[7] The entire biosynthetic pathway has been successfully engineered into non-cruciferous plants like Nicotiana benthamiana, demonstrating the feasibility of transferring this defense mechanism to other species.[7]

Regulation of this compound Production

The production of this compound is tightly regulated and is induced in response to pathogen attack or treatment with elicitors. This regulation occurs at the transcriptional level, involving a complex signaling network that integrates signals from pathogen recognition with hormonal pathways. The plant hormones jasmonic acid (JA) and salicylic acid (SA) are known to be key players in orchestrating plant defense responses, including the synthesis of phytoalexins.[8][9] While a direct and detailed signaling pathway leading to this compound production is still an active area of research, the general model involves the perception of pathogen-associated molecular patterns (PAMPs) by plant receptors, which triggers a signaling cascade that activates transcription factors responsible for upregulating the expression of this compound biosynthetic genes.

Brassinosteroids (BRs), a class of plant steroid hormones, also play a significant role in modulating the plant's immune response.[10][11] While not directly in the this compound synthesis pathway, BR signaling can influence the overall defense status of the plant, thereby affecting the production of phytoalexins. The transcription factors BZR1 and BES1 are central regulators in the BR signaling pathway and have been shown to mediate the trade-off between plant growth and immunity.[3][12]

Antifungal Activity of this compound